4-Hydroxy-1-(3-pyridyl)-1-butanone-4,4-d2
Description
Contextualization within Tobacco-Specific Nitrosamine Metabolism and Carcinogenesis Research
Tobacco products contain a variety of potent carcinogens, among which the tobacco-specific nitrosamines (TSNAs) are of primary concern due to their abundance and carcinogenic activity. nih.govescholarship.org Two of the most significant TSNAs are 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) and N'-nitrosonornicotine (NNN), both classified as Group 1 carcinogens to humans. nih.gov The carcinogenic effects of these compounds are not direct but are a result of their metabolic activation within the body.
This bioactivation primarily occurs through a process called α-hydroxylation, catalyzed by cytochrome P450 enzymes. nih.gov This metabolic step transforms NNK and NNN into unstable electrophilic intermediates that can react with DNA and proteins to form adducts. nih.gov These DNA adducts, if not repaired, can lead to mutations and initiate the process of carcinogenesis.
Upon hydrolysis, these DNA and protein adducts release 4-hydroxy-1-(3-pyridyl)-1-butanone (B13992) (HPB). nih.gov The presence and quantity of HPB in biological samples, therefore, serve as a crucial biomarker for both the exposure to and the metabolic activation of carcinogenic TSNAs. nih.gov
A significant metabolic pathway for NNK involves its reduction to 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL), which is also a potent lung carcinogen. NNAL itself undergoes metabolic activation through α-hydroxylation, contributing to the formation of DNA adducts that release HPB. nih.gov
Rationale for Deuterium (B1214612) Labeling in Pharmacokinetic and Metabolic Investigations
The use of stable isotope-labeled compounds, such as 4-Hydroxy-1-(3-pyridyl)-1-butanone-4,4-d2, is a cornerstone of modern analytical and metabolic research for several key reasons.
Firstly, deuterated analogs serve as ideal internal standards in quantitative analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov When analyzing complex biological matrices, an internal standard that is chemically identical to the analyte but has a different mass allows for precise and accurate quantification by correcting for any loss of analyte during sample preparation and analysis. The deuterium atoms in this compound increase its molecular weight without significantly altering its chemical properties, making it an excellent internal standard for the quantification of HPB. nih.gov
Secondly, deuterium labeling is instrumental in studying the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). Consequently, breaking a C-D bond requires more energy and thus occurs at a slower rate. wikipedia.org
In the context of TSNA metabolism, studying the metabolism of NNAL that has been deuterated at the 4-position (the carbon atom adjacent to the nitrosamino group) can provide profound insights into the reaction mechanisms. If the α-hydroxylation at this position is a rate-determining step in the metabolic activation of NNAL, a slower rate of metabolism will be observed for the deuterated compound compared to its non-deuterated counterpart. This information is critical for understanding the precise mechanisms of carcinogenesis.
Historical Development and Evolution of Research Involving this compound
The scientific journey to understanding the role of HPB and its deuterated forms in tobacco carcinogenesis has evolved over several decades, marked by advancements in analytical chemistry and a deeper understanding of metabolic pathways.
Early research in the 1980s and 1990s focused on identifying the metabolic pathways of NNK and establishing its carcinogenicity in animal models. nih.gov These foundational studies identified NNAL as a major metabolite and recognized the importance of α-hydroxylation in the bioactivation of these compounds.
A significant milestone was the development of methods to detect HPB-releasing DNA adducts in human tissues. In 1991, researchers first demonstrated the presence of these adducts in the lung DNA of smokers at levels higher than in non-smokers. nih.gov This provided a direct link between tobacco exposure and the formation of specific, carcinogen-derived DNA damage in humans.
Over the years, the analytical methods for detecting HPB have become progressively more sensitive, allowing for the quantification of adducts in smaller and more accessible samples, such as exfoliated oral mucosa cells. nih.gov The use of deuterated internal standards like this compound has been integral to the development of these robust and sensitive assays.
| Study Population | Tissue | Adduct Level in Smokers (pmol HPB/mg DNA) | Adduct Level in Non-smokers (pmol HPB/mg DNA) | Reference |
|---|---|---|---|---|
| Smokers and Non-smokers | Oral Mucosa (from mouthwash) | 12.0 (average) | 0.23 (average) | nih.gov |
| Smokers | Oral Mucosa (from buccal brushings) | 44.7 (average) | N/A | nih.gov |
| Year | Analytical Method | Key Advancement | Reference |
|---|---|---|---|
| 1991 | Gas Chromatography-Mass Spectrometry (GC-MS) | First detection of HPB-releasing DNA adducts in human lung tissue. | nih.gov |
| 2013 | Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) | Development of a simplified and robust method for direct measurement of HPB without derivatization, enabling analysis of smaller samples like oral cells. | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
4,4-dideuterio-4-hydroxy-1-pyridin-3-ylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,11H,2,4,6H2/i6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXUGZHJVRHQGP-NCYHJHSESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCC(=O)C1=CN=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662026 | |
| Record name | 4-Hydroxy-1-(pyridin-3-yl)(4,4-~2~H_2_)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154603-21-1 | |
| Record name | 4-Hydroxy-1-(pyridin-3-yl)(4,4-~2~H_2_)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Isotopic Incorporation for Deuterated Analogues
Strategies for the Preparation of 4-Hydroxy-1-(3-pyridyl)-1-butanone-4,4-d2 as an Internal Standard
The synthesis of this compound (d₂-HPB) is a critical process for creating a reliable internal standard for the quantification of its non-labeled counterpart, 4-Hydroxy-1-(3-pyridyl)-1-butanone (B13992) (HPB). HPB is a significant biomarker formed from the hydrolysis of DNA and protein adducts of tobacco-specific nitrosamines like NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) and NNN (N'-nitrosonornicotine). nih.gov The use of stable isotope-labeled internal standards is a gold-standard technique in analytical chemistry, especially for liquid chromatography-mass spectrometry (LC-MS), as it accounts for analyte loss during sample preparation and corrects for matrix effects and instrument variability. nih.gov
The primary strategy for introducing deuterium (B1214612) at the C-4 position of the butanone chain involves the reduction of a suitable precursor with a deuterium source. A common synthetic route starts with a precursor molecule that has a carbonyl group or another functional group at the C-4 position which can be readily reduced.
One plausible synthetic pathway involves the following conceptual steps:
Preparation of a Precursor: A key precursor is ethyl 4-oxo-4-(3-pyridyl)butanoate.
Reduction and Deuterium Incorporation: The ketone group at the C-4 position of the butanoate ester is selectively reduced using a deuterium-donating reagent. Sodium borodeuteride (NaBD₄) is a commonly used reagent for this purpose. The reaction is typically carried out in an alcoholic solvent. The use of NaBD₄ ensures the specific incorporation of two deuterium atoms at the 4-position, yielding the deuterated hydroxy ester.
Hydrolysis or Further Modification: Depending on the starting material, a final hydrolysis step may be required to yield the target molecule, d₂-HPB.
Alternative strategies may involve catalytic deuterium exchange reactions. General methods for synthesizing deuterated aromatic compounds often utilize H-D exchange reactions with heavy water (D₂O) under high temperature and pressure, sometimes enhanced by microwave technology or photocatalysis to improve efficiency and reduce the amount of expensive D₂O required. tn-sanso.co.jpresearchgate.net For instance, a flow synthesis method using a microwave reactor and a platinum-on-alumina catalyst can facilitate H-D exchange in a continuous, single-step process. tn-sanso.co.jp While this is a general method for aromatic compounds, specific adaptations would be necessary to target the aliphatic chain of HPB.
The resulting this compound has a molecular weight that is two mass units higher than the endogenous HPB, allowing for their clear differentiation in a mass spectrometer while maintaining nearly identical chromatographic retention times and ionization efficiencies. This co-elution is a critical feature for an effective internal standard. nih.gov
Synthesis of Chemically Activated Forms and Related Pyridyloxobutylated Adducts
The pyridyloxobutyl (POB) moiety, derived from the metabolic activation of tobacco-specific nitrosamines, can react with biological macromolecules to form adducts. The controlled synthesis of these adducts and their activated precursors is essential for toxicological studies and for developing analytical standards to detect them in biological samples.
Derivatization Techniques for Analytical Applications
To enhance the sensitivity and specificity of detection for HPB and related metabolites, particularly in gas chromatography-mass spectrometry (GC-MS), derivatization techniques are often employed. Derivatization modifies the chemical structure of the analyte to improve its volatility, thermal stability, and ionization efficiency.
A widely used derivatization agent for compounds containing hydroxyl groups, like HPB, is pentafluorobenzoyl chloride (PFBCl). The reaction involves the acylation of the hydroxyl group of HPB to form a pentafluorobenzoyl ester. This derivative exhibits excellent electron-capturing properties, making it highly suitable for detection by GC with electron capture detection (GC-ECD) or negative chemical ionization mass spectrometry (NCI-MS), which can provide femtogram-level sensitivity.
Another common technique is silylation, where the hydroxyl group is converted into a trimethylsilyl (B98337) (TMS) ether using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). TMS derivatives are more volatile and thermally stable than their parent compounds, facilitating their analysis by GC-MS.
The selection of the derivatization technique depends on the analytical platform and the specific requirements of the study. The table below summarizes common derivatization approaches for HPB.
| Derivatization Reagent | Analyte Functional Group | Resulting Derivative | Analytical Technique | Advantages |
| Pentafluorobenzoyl chloride (PFBCl) | Hydroxyl (-OH) | Pentafluorobenzoyl Ester | GC-ECD, GC-NCI-MS | High electron-capturing ability, leading to exceptional sensitivity. |
| BSTFA or MSTFA | Hydroxyl (-OH) | Trimethylsilyl (TMS) Ether | GC-MS | Increases volatility and thermal stability for improved chromatographic performance. |
| Acetic Anhydride | Hydroxyl (-OH) | Acetate (B1210297) Ester | GC-MS | A simple and cost-effective method to improve volatility. |
Precursor Compounds and Reaction Pathways in Controlled Synthesis
The controlled, or in vitro, synthesis of pyridyloxobutylated adducts, particularly DNA adducts, is crucial for their use as analytical standards and for investigating the mechanisms of carcinogenesis. These syntheses mimic the metabolic activation pathways of tobacco-specific nitrosamines.
A key precursor for generating pyridyloxobutylated adducts is a chemically reactive form of the HPB moiety. One such critical intermediate is 4-(acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK-OAc) . This compound serves as a stable precursor to the highly reactive pyridyloxobutylating diazohydroxide, which is believed to be the ultimate carcinogenic species.
The reaction pathway for forming a pyridyloxobutylated DNA adduct, such as O⁶-pyridyloxobutyl-deoxyguanosine (O⁶-pob-dG), in a controlled laboratory setting typically involves:
Esterase-Catalyzed Activation: NNK-OAc is treated with an esterase. The enzyme hydrolyzes the acetate group, leading to the formation of an unstable α-hydroxynitrosamine intermediate.
Generation of the Diazohydroxide: The α-hydroxynitrosamine rapidly decomposes to generate the pyridyloxobutyl diazohydroxide.
Reaction with DNA: This highly electrophilic diazohydroxide then reacts with nucleophilic sites on DNA bases. Reaction at the O⁶-position of guanine (B1146940) results in the formation of the O⁶-pob-dG adduct.
By conducting this reaction in the presence of purified DNA or specific deoxynucleosides (like deoxyguanosine), researchers can synthesize sufficient quantities of the specific adduct for use as a reference standard in LC-MS/MS-based bio-monitoring studies.
Another important precursor is 4-(3-pyridyl)-4-oxobutane-1-diazotate . This compound can be synthesized and, upon acidification, generates the same pyridyloxobutylating species, providing an alternative route to the synthesis of POB-DNA adducts without the need for enzymatic activation. These synthetic adducts are indispensable for establishing accurate methods to quantify DNA damage in individuals exposed to tobacco smoke.
Elucidation of Metabolic Pathways and Biotransformation Dynamics Involving 4 Hydroxy 1 3 Pyridyl 1 Butanone
Formation of 4-Hydroxy-1-(3-pyridyl)-1-butanone (B13992) from Tobacco-Specific Nitrosamines
The compound 4-Hydroxy-1-(3-pyridyl)-1-butanone, also known as keto alcohol, is a metabolite derived from the biotransformation of tobacco-specific nitrosamines (TSNAs), primarily 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) and, to a lesser extent, N'-Nitrosonornicotine (NNN). nih.govresearchgate.netnih.govescholarship.org These nitrosamines are potent procarcinogens found in tobacco products and require metabolic activation to exert their carcinogenic effects. nih.govtandfonline.comnih.govrsc.org The formation of 4-Hydroxy-1-(3-pyridyl)-1-butanone is a crucial step in the complex metabolic pathways of these compounds.
Alpha-Hydroxylation as a Primary Bioactivation Pathway of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and N'-Nitrosonornicotine (NNN)
The primary mechanism for the bioactivation of NNK and NNN is α-hydroxylation, a metabolic process that introduces a hydroxyl group at the carbon atom adjacent to the N-nitroso group. nih.govtandfonline.comresearchgate.net This reaction is considered a critical step leading to the formation of DNA-reactive intermediates. nih.govtandfonline.com
For NNK, α-hydroxylation can occur at either the methyl or the methylene (B1212753) carbon. nih.gov
Methyl α-hydroxylation leads to the formation of an unstable intermediate, α-hydroxymethyl-NNK. This intermediate can spontaneously decompose to yield formaldehyde (B43269) and a pyridyloxobutyldiazohydroxide, which can then react with DNA to form bulky adducts. nih.gov
Methylene α-hydroxylation of NNK produces methane (B114726) diazohydroxide and/or the methyldiazonium ion, which are potent methylating agents of DNA. nih.gov
In the case of NNN, α-hydroxylation can occur at the 2'- or 5'-positions of the pyrrolidine (B122466) ring. nih.gov
2'-Hydroxylation of NNN results in an unstable intermediate that opens to form the same pyridyloxobutyldiazohydroxide generated from NNK's methyl hydroxylation. nih.gov
5'-Hydroxylation also produces an electrophilic diazohydroxide capable of reacting with DNA. nih.gov
The formation of 4-Hydroxy-1-(3-pyridyl)-1-butanone is a result of the α-hydroxylation of NNK. nih.gov It is considered an end-point metabolite of this bioactivation pathway. oup.com
Enzymatic Catalysis by Cytochrome P450 Isoforms
The α-hydroxylation of NNK and NNN is primarily catalyzed by a superfamily of enzymes known as cytochrome P450 (CYP). nih.govtandfonline.com Various CYP isoforms have been identified as being involved in the metabolism of these tobacco-specific nitrosamines, with differing levels of activity and substrate specificity. nih.govresearchgate.netresearchgate.net
Cytochrome P450 1A2 (CYP1A2) has been demonstrated to play a significant role in the metabolism of NNK. nih.govnih.gov Studies using human liver microsomes have shown that CYP1A2 catalyzes the formation of 4-Hydroxy-1-(3-pyridyl)-1-butanone (keto alcohol) from NNK through α-hydroxylation. nih.gov In reconstituted systems, CYP1A2 was found to produce both keto alcohol and 4-oxo-1-(3-pyridyl)-1-butanone (keto aldehyde) from NNK, with the keto alcohol being the major metabolite. nih.gov CYP1A2 is also involved in the bioactivation of other procarcinogens and the metabolism of various xenobiotics. nih.govwikipedia.org
Cytochrome P450 2E1 (CYP2E1) is another important enzyme in the metabolic activation of nitrosamines. nih.gov Research suggests that CYP2E1 is a major catalyst for the activation of NNN in human liver microsomes. nih.gov While its role in NNK metabolism is also noted, its contribution relative to other CYPs can vary. nih.govresearchgate.net CYP2E1 is involved in the metabolism of various compounds in the brain and its activity can lead to the production of reactive oxygen species. nih.gov
Cytochrome P450 1B1 (CYP1B1) is expressed in various extrahepatic tissues and is involved in the metabolism of xenobiotics and endogenous compounds. nih.govnyu.edu While its specific contribution to the formation of 4-Hydroxy-1-(3-pyridyl)-1-butanone is an area of ongoing research, its role in metabolizing procarcinogens suggests its potential involvement. nih.govnyu.edu
Several other CYP enzymes contribute to the metabolism of NNK and NNN. researchgate.netresearchgate.net
CYP2A6 and CYP2A13: These enzymes are highly efficient in the α-hydroxylation of NNK and NNN. tandfonline.commdpi.com CYP2A13, in particular, is predominantly expressed in the respiratory tract and is considered a key enzyme in the activation of NNK in the lung. mdpi.comnih.govnih.govnih.gov Studies have shown that CYP2A13 has a high catalytic activity towards NNK. nih.govnih.gov
The relative contribution of each of these enzymes can be influenced by factors such as tissue-specific expression and individual genetic polymorphisms. mdpi.comoup.com
Investigation of Enzyme Kinetics and Inhibitory Mechanisms
Understanding the kinetics of the enzymes involved in NNK metabolism is crucial for assessing the rate of formation of metabolites like 4-Hydroxy-1-(3-pyridyl)-1-butanone. nhsjs.comnhsjs.comkhanacademy.org Enzyme kinetics studies determine key parameters such as the Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). nhsjs.comnhsjs.com
For instance, the apparent Km and Vmax values for the formation of keto alcohol from NNK by CYP1A2 have been determined to be 380 µM and 1.7 nmol/min/nmol P450, respectively. nih.gov Similarly, kinetic parameters for the CYP2A13-catalyzed metabolism of NNK have been established, with Km and Vmax values for the formation of 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB) being 9.3 μM and 10.7 pmol/min/pmol 2A13, respectively. nih.gov
The inhibition of these metabolic pathways is also a significant area of research. Competitive inhibitors are molecules that bind to the active site of an enzyme, preventing the substrate from binding. nhsjs.comnhsjs.com The inhibition constant (Ki) is a measure of an inhibitor's potency. nhsjs.com For example, phenethyl isothiocyanate (PEITC) has been identified as a competitive inhibitor of CYP1A2-mediated NNK metabolism, with a Ki value of 0.18 µM for the formation of keto alcohol. nih.gov Other compounds found in tobacco, such as nornicotine, anatabine, and anabasine, have also been shown to competitively inhibit the CYP2A13-catalyzed metabolism of NNK, potentially interfering with its carcinogenic effects. nih.govnih.gov
Interactive Data Table: Enzyme Kinetic Parameters for NNK Metabolism
Please select a Cytochrome P450 enzyme from the dropdown menu to view its kinetic parameters for the metabolism of NNK.
CYP1A2
| Metabolite | Km (µM) | Vmax (nmol/min/nmol P450) |
| Keto Alcohol | 380 | 1.7 |
Data from reconstituted system experiments. nih.gov
CYP2A13
| Metabolite | Km (µM) | Vmax (pmol/min/pmol P450) |
| HPB (Keto Alcohol) | 9.3 | 10.7 |
| OPB | 3.5 | 6.3 |
| OPBA | 4.1 | 1.3 |
HPB: 4-hydroxy-1-(3-pyridyl)-1-butanone, OPB: 4-oxo-4-(3-pyridyl)butanal, OPBA: 4-oxo-4-(3-pyridyl)butanoic acid. nih.gov
Interactive Data Table: Inhibition of NNK Metabolism
Please select an inhibitor to view its effect on the CYP2A13-catalyzed metabolism of NNK.
N-Nitrosoanatabine (NAT)
| Metabolite Formation | Ki (µM) |
| OPB | 0.21 |
| HPB | 0.71 |
| OPBA | 0.36 |
HPB: 4-hydroxy-1-(3-pyridyl)-1-butanone, OPB: 4-oxo-4-(3-pyridyl)butanal, OPBA: 4-oxo-4-(3-pyridyl)butanoic acid. nih.gov
N-Nitrosoanabasine (NAB)
| Metabolite Formation | Ki (µM) |
| OPB | 0.23 |
| HPB | 0.87 |
| OPBA | 0.50 |
HPB: 4-hydroxy-1-(3-pyridyl)-1-butanone, OPB: 4-oxo-4-(3-pyridyl)butanal, OPBA: 4-oxo-4-(3-pyridyl)butanoic acid. nih.gov
| Metabolite Formation | Ki (µM) |
| OPB | 8.51 |
| HPB | 25.01 |
| OPBA | 6.57 |
HPB: 4-hydroxy-1-(3-pyridyl)-1-butanone, OPB: 4-oxo-4-(3-pyridyl)butanal, OPBA: 4-oxo-4-(3-pyridyl)butanoic acid. nih.gov
Adduct Formation and Hydrolysis Mechanisms Yielding 4-Hydroxy-1-(3-pyridyl)-1-butanone
The generation of HPB is a direct consequence of the metabolic activation of NNK and NNN. This activation, primarily through cytochrome P450-catalyzed α-hydroxylation, produces highly reactive electrophilic intermediates. These intermediates, specifically the 4-(3-pyridyl)-4-oxobutyl (POB) diazonium ion, covalently bind to nucleophilic sites on macromolecules such as DNA and proteins, a process known as pyridyloxobutylation. The resulting POB adducts are not permanently stable and can be broken down, or hydrolyzed, to release HPB. The quantification of HPB released from these adducts serves as a critical biomarker for assessing an individual's exposure to tobacco carcinogens and their metabolic activation.
Pyridyloxobutylation of Deoxyribonucleic Acid (DNA)
Metabolic activation of NNK via α-methyl hydroxylation leads to a reactive species that pyridyloxobutylates DNA, forming a variety of POB-DNA adducts. This covalent modification of the genetic material is considered a key initiating event in the development of cancer.
Sensitive analytical techniques, particularly liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS), have enabled the identification and characterization of several specific POB-DNA adducts. These adducts form at different nucleophilic sites on the DNA bases. The primary identified adducts include:
O⁶-(POB-1-yl)dGuo (O⁶-[4-(3-pyridyl)-4-oxobut-1-yl]-2′-deoxyguanosine)
7-(POB-1-yl)Gua (7-[4-(3-pyridyl)-4-oxobut-1-yl]guanine)
O²-(POB-1-yl)dThd (O²-[4-(3-pyridyl)-4-oxobut-1-yl]thymidine)
O²-(POB-1-yl)dCyd (O²-[4-(3-pyridyl)-4-oxobut-1-yl]-2'-deoxycytidine), which is often analyzed as its corresponding base, O²-(POB-1-yl)Cyt, after hydrolysis.
In studies with F344 rats treated with NNK, O²-POB-dThd was found to be the most abundant and persistent adduct in both liver and lung tissues, suggesting it may play a significant role in NNK-induced carcinogenesis. The relative amounts of these adducts can vary depending on the tissue and the duration of exposure.
Table 1: Relative Abundance of Pyridyloxobutylated DNA Adducts in Tissues of NNK-Treated Rats
| Adduct | Relative Abundance in Liver DNA | Relative Abundance in Lung DNA | Key Findings |
| _O_²-POB-dThd | Major adduct (49.6–70.0%) | Major adduct (51.1–73.4%) | Poorly repaired and accumulates over time. |
| 7-POB-Gua | 18.7–39.1% | 15.0–35.5% | Levels tend to decrease over time, possibly due to efficient repair or spontaneous depurination. |
| _O_²-POB-Cyt | 6.2–13.0% | 6.5–13.3% | Consistently detected minor adduct. |
| _O_⁶-POB-dGuo | Not consistently high | 0.3–2.1% | Persists in the lung, supporting its role in lung carcinogenesis. |
Data synthesized from studies on F344 rats chronically treated with NNK.
To quantify the total extent of DNA pyridyloxobutylation, chemical hydrolysis is employed to release HPB from the mixture of POB-DNA adducts. This approach is valuable because it provides a single, measurable endpoint representing the total burden of this specific type of DNA damage.
Acidic Hydrolysis: Treating DNA isolated from tissues with acid effectively cleaves the bonds linking the pyridyloxobutyl group to the DNA bases, releasing HPB. This method has been widely used to demonstrate the presence of POB-DNA adducts in the tissues of laboratory animals and the oral cells of tobacco users. nih.govoup.com
Neutral Thermal Hydrolysis: This milder method is often used as an initial step in more detailed analytical procedures that aim to quantify individual adducts. Heating the DNA sample in a neutral solution can cause the depurination of unstable adducts like 7-(POB-1-yl)Gua and the deglycosylation of others, releasing the modified bases. While not designed to release HPB from all adducts, it is a key step in sample preparation for LC-MS/MS analysis of specific adduct structures.
Pyridyloxobutylation of Proteins (e.g., Hemoglobin, Albumin)
The reactive electrophiles generated from NNK metabolism can also bind to nucleophilic amino acid residues in abundant blood proteins like hemoglobin and albumin. These protein adducts are valuable biomarkers because blood samples are readily accessible, and the long lifespan of these proteins allows for the assessment of cumulative exposure over time.
Similar to DNA adducts, the total level of protein pyridyloxobutylation can be determined by measuring the amount of HPB released upon hydrolysis. For protein adducts, mild alkaline (base) hydrolysis is the standard method.
Hemoglobin Adducts: In rats treated with NNK, a significant portion of the radioactivity bound to hemoglobin can be released as HPB upon mild base hydrolysis. capes.gov.brnih.gov This HPB-releasing adduct in globin has been identified as a carboxylic ester, likely formed with the side chains of aspartate or glutamate (B1630785) residues. nih.gov The measurement of HPB released from hemoglobin has been established as a reliable dosimeter for exposure to and metabolic activation of NNK in humans. nih.govnih.gov
Albumin Adducts: Serum albumin, the most abundant protein in blood plasma, also reacts with numerous carcinogens and their metabolites. nih.gov While less specifically detailed in the context of HPB release compared to hemoglobin, albumin's role as a carrier for various molecules and its reaction with electrophiles make it a certain target for pyridyloxobutylation. The principles of adduct formation and release via hydrolysis are expected to be similar to those for hemoglobin.
Interconversion and Further Metabolic Fate of Related Carcinogen Metabolites
The metabolic landscape involving HPB is complex and includes the crucial interplay of related metabolites, particularly the enantiomers of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL). NNK is rapidly metabolized to NNAL, a reaction that is both stereoselective and reversible. nih.gov NNAL itself is a potent carcinogen, and its metabolic fate is highly dependent on its stereochemistry. nih.govoup.com
The two forms, (R)-NNAL and (S)-NNAL, exhibit markedly different biological behaviors. nih.govoup.com
(S)-NNAL: In both rodents and humans, the reduction of NNK preferentially forms (S)-NNAL. nih.gov This enantiomer is more slowly eliminated and is selectively retained in tissues, especially the lung. nih.govoup.com A key pathway for (S)-NNAL is its re-oxidation back to the parent carcinogen, NNK. nih.gov This metabolic cycling effectively creates a reservoir of (S)-NNAL that can be continuously converted back to NNK, which can then be activated to form the pyridyloxobutylated DNA and protein adducts that release HPB. nih.govoup.com
(R)-NNAL: In contrast, (R)-NNAL is more rapidly directed towards detoxification pathways. nih.govoup.com Its primary metabolic fate is glucuronidation, forming (R)-NNAL-Gluc, which is more water-soluble and readily excreted in bile and urine. nih.govoup.com Consequently, (R)-NNAL contributes far less to the formation of POB adducts compared to its (S)-enantiomer.
This stereoselective interconversion and metabolism are critical factors in the carcinogenicity of NNK. The preferential retention and re-conversion of (S)-NNAL to NNK in target tissues like the lung leads to a sustained local concentration of the ultimate carcinogenic species, thereby enhancing the formation of HPB-releasing adducts and increasing cancer risk. nih.gov
Table 2: Comparative Metabolic Fate of NNAL Enantiomers
| Feature | (S)-NNAL | (R)-NNAL | Implication for HPB Formation |
| Primary Formation | Preferentially formed from NNK reduction. nih.gov | Formed in smaller amounts from NNK reduction. | Higher initial concentration of the more potent enantiomer. |
| Tissue Distribution | Larger volume of distribution; selectively retained in tissues (e.g., lung). nih.govoup.com | Smaller volume of distribution; cleared more rapidly. nih.gov | Sustained presence in target organs increases opportunity for adduct formation. |
| Metabolic Pathway | Favors re-oxidation back to NNK. nih.gov | Favors detoxification via glucuronidation. nih.govoup.com | Replenishes the pool of NNK available for metabolic activation to the POB-diazonium ion. |
| Excretion | Slower excretion; less than 10% excreted as glucuronide. nih.gov | Rapid excretion; ~50% excreted as (R)-NNAL-Gluc. nih.gov | Longer biological half-life leads to greater cumulative exposure. |
Computational Chemistry Approaches in Characterizing Metabolic Intermediates
Computational chemistry has emerged as a powerful tool to investigate the transient and highly reactive intermediates formed during the metabolic activation of xenobiotics. These in silico methods provide insights into molecular structures, reaction mechanisms, and the energetics of metabolic pathways that are often difficult to study experimentally. In the context of 4-Hydroxy-1-(3-pyridyl)-1-butanone (HPB) metabolism, computational approaches have been instrumental in characterizing key intermediates, such as the cyclic furanium ion, and in modeling the interactions between substrates and the active sites of metabolizing enzymes.
In Silico Examination of 5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI) and its Precursors
Recent computational studies have focused on the characterization of 5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI), a potential metabolic intermediate. While there is some in vitro evidence for its formation, NNKFI has not been directly observed experimentally. nih.govresearchgate.net In silico examination provides the first detailed insight into the structure and reactivity of this ion. nih.govresearchgate.net
NNKFI is hypothesized to form from the diazonium ion metabolite of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNKDI) through an intramolecular reaction. nih.govresearchgate.netnih.gov Computational studies utilizing Kohn-Sham density functional theory (DFT) with the B3LYP functional and the 6-311G** basis set, as well as coupled cluster theory (CCSD/6-31G*), have been employed to determine the energy-optimized structures, vibrational normal modes, and molecular orbitals for both the cis and trans conformers of NNKFI. nih.govresearchgate.netnih.gov
These theoretical calculations have confirmed that the C5 position of NNKFI is the preferred site for nucleophilic attack. nih.govresearchgate.netnih.gov Analysis of the electrostatic potential surfaces, natural population analysis charges, and local Fukui indices reveals a delocalization of the positive charge on the furanium ring and significant carbocation character at the C5 position. nih.govresearchgate.netnih.gov Furthermore, predicted bond lengths and stretching frequencies near the O1 atom are consistent with a weakened carbonyl structure within the ion. nih.govresearchgate.net
The computational examination of NNKDI's rotational potential energy surface has shown that conformers positioning the C4 of the butanone side chain near the O1 atom can lead to the spontaneous loss of dinitrogen and the subsequent formation of the furanium ion. nih.govnih.gov This intramolecular reaction is supported by the calculated nucleophilicity of the O1 atom and the electrophilicity of the N5 and N6 atoms in NNKDI, with partial charge predictions indicating an electrostatic attraction between N6 and O1. nih.govnih.gov
Table 1: Computational Methods and Key Findings for NNKFI Analysis
| Computational Method | Key Findings | Reference |
| Kohn-Sham DFT (B3LYP/6-311G**) | Energy-optimized structures, vibrational modes, molecular orbitals. | nih.govresearchgate.netnih.gov |
| Coupled Cluster Theory (CCSD/6-31G*) | Refined energy-optimized structures. | nih.govresearchgate.netnih.gov |
| Electrostatic Potential Surfaces | Delocalization of cationic charge on the furanium moiety. | nih.govresearchgate.netnih.gov |
| Natural Population Analysis (NPA) | Notable carbocation character at C5. | nih.govresearchgate.netnih.gov |
| Local Fukui Indices | Confirmed C5 as the preferred site for nucleophilic attack. | nih.govresearchgate.netnih.gov |
Molecular Modeling of Enzyme-Substrate Interactions in 4-Hydroxy-1-(3-pyridyl)-1-butanone Formation
The formation of 4-Hydroxy-1-(3-pyridyl)-1-butanone (HPB), also referred to as keto alcohol, is a critical step in the metabolic pathway of its precursors. This biotransformation is primarily catalyzed by cytochrome P450 (CYP) enzymes. nih.gov Molecular modeling techniques, such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations, are pivotal in elucidating the intricate interactions between the substrate and the active site of these enzymes. acs.orgnih.gov
While a definitive molecular model for the specific formation of HPB has not been extensively detailed in the provided literature, the principles of enzyme-substrate modeling for CYP-mediated reactions are well-established. acs.orgnih.gov These models are crucial for understanding the "lock and key" and "induced fit" mechanisms of enzyme-substrate binding. acs.org
A typical molecular modeling study of HPB formation would involve several computational steps:
Homology Modeling: If the crystal structure of the specific human CYP isoform responsible for HPB formation is unavailable, a homology model would be constructed based on the known structures of related P450 enzymes.
Molecular Docking: The substrate, likely an intermediate metabolite of a larger precursor, would be docked into the active site of the CYP enzyme. Molecular docking algorithms predict the preferred binding orientation of the substrate within the enzyme's catalytic pocket and estimate the binding affinity. nih.govnih.govmdpi.com This helps in identifying key amino acid residues that interact with the substrate.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: To model the chemical reaction itself, a QM/MM approach is often employed. acs.orgresearchgate.net In this hybrid method, the region of the active site directly involved in the reaction (the substrate and the heme cofactor of the P450) is treated with a high level of theory (quantum mechanics), while the rest of the protein and the surrounding solvent are treated with a more computationally efficient method (molecular mechanics). acs.orgresearchgate.net This allows for the calculation of reaction energy barriers and the elucidation of the reaction mechanism at an electronic level.
Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the conformational flexibility of the enzyme-substrate complex and to sample different binding poses. mdpi.com This is particularly important for understanding how the enzyme accommodates the substrate and positions it for catalysis.
These computational approaches provide valuable insights into the stereoselectivity and regioselectivity of the enzymatic reaction leading to HPB formation. acs.org For instance, they can help explain why a particular hydroxyl group is added to a specific carbon atom of the substrate. The interactions with active site residues, such as hydrogen bonding and hydrophobic interactions, play a critical role in stabilizing the transition state of the reaction.
Table 2: General Steps in Molecular Modeling of CYP-Mediated Metabolism
| Modeling Step | Purpose | Key Information Obtained |
| Homology Modeling | Construct a 3D model of the enzyme if no experimental structure exists. | A structural template for further simulations. |
| Molecular Docking | Predict the binding mode of the substrate in the enzyme's active site. | Binding orientation, affinity scores, key interacting residues. |
| QM/MM Simulations | Model the chemical reaction at an electronic level. | Reaction mechanism, transition states, activation energies. |
| Molecular Dynamics | Simulate the dynamic behavior of the enzyme-substrate complex over time. | Conformational changes, stability of binding, solvent effects. |
Research Applications and the Role of 4 Hydroxy 1 3 Pyridyl 1 Butanone 4,4 D2 in Biomarker Development
4-Hydroxy-1-(3-pyridyl)-1-butanone (B13992) as a Surrogate Biomarker for Tobacco-Specific Nitrosamine Exposure and Bioactivation
4-Hydroxy-1-(3-pyridyl)-1-butanone (HPB) is a specific and valuable surrogate biomarker for exposure to and bioactivation of two potent tobacco-specific nitrosamines (TSNAs): 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) and N'-nitrosonornicotine (NNN). nih.govnih.govnih.gov These compounds are classified as Group 1 carcinogens, meaning they are carcinogenic to humans, and are considered major causative agents for cancers of the lung, esophagus, and oral cavity in tobacco users. nih.govnih.govacs.orgnih.gov
The utility of HPB as a biomarker stems from the metabolic pathway of NNK and NNN. nih.gov Following exposure, these TSNAs undergo metabolic activation by phase I enzymes, such as cytochromes P450, through a process called α-hydroxylation. nih.govnih.govnih.gov This bioactivation generates highly reactive electrophilic intermediates, including diazonium ions, which can then bind to nucleophilic sites on cellular macromolecules like DNA and proteins to form adducts. nih.govnih.govacs.org It is this DNA damage that is believed to initiate carcinogenesis. nih.gov
When these DNA and protein adducts are subjected to hydrolysis (either chemically in the lab or naturally in the body), they release HPB. nih.govresearchgate.netnih.gov Therefore, by measuring the amount of HPB released from biological samples, researchers can quantify the level of these specific carcinogen adducts. This measurement provides a direct reflection of the "biologically effective dose"—the amount of the carcinogen that has not only entered the body but has also been metabolically activated and has reached its target macromolecules. nih.gov The quantification of these adducts is considered a useful tool for cancer risk prediction. nih.gov The deuterated internal standard, 4-Hydroxy-1-(3-pyridyl)-1-butanone-4,4-d2, is essential for the accuracy of these measurements. nih.govresearchgate.net
Quantification of 4-Hydroxy-1-(3-pyridyl)-1-butanone-Releasing Adducts in Biological Samples
The quantification of HPB-releasing adducts from various biological specimens provides a direct measure of DNA and protein damage resulting from TSNA exposure. The use of sensitive analytical techniques, often employing this compound as an internal standard, allows for the detection of these adducts in tissues and biofluids. nih.govumn.edu
DNA adducts resulting from the metabolic activation of NNK and NNN have been detected in various human tissues that are targets for tobacco-related cancers. nih.gov The analysis of these adducts provides a direct measure of DNA damage in specific organs. nih.gov
Lung and Tracheobronchial Tissue: Early studies using gas chromatography-negative ion chemical ionization mass spectrometry (GC-NICI-MS) detected HPB-releasing DNA adducts in human peripheral lung and tracheobronchial tissue collected at autopsy. nih.gov In peripheral lung DNA, the mean HPB level was significantly higher in smokers (11 ± 16 fmol/mg of DNA) compared to nonsmokers (0.9 ± 2.3 fmol/mg of DNA). nih.gov Similarly, mean adduct levels in the tracheobronchus were 16 ± 18 fmol/mg DNA for smokers and 0.9 ± 1.7 fmol/mg DNA for nonsmokers. nih.gov
Esophagus and Cardia: Research on tissues from sudden death victims, classified by smoking status based on cotinine (B1669453) levels, also quantified these adducts. nih.gov In this cohort, however, HPB-releasing DNA adduct levels in the lung tissue of tumor-free smokers (92 ± 148 fmol/mg DNA) were not significantly different from those in nonsmokers (61 ± 66 fmol/mg DNA). nih.gov Adduct levels in the mucosa of the esophagus (133 ± 160 fmol/mg DNA) and cardia (108 ± 102 fmol/mg DNA) did not show a significant difference based on current smoking status. nih.gov Interestingly, a significant correlation was found between the adduct levels in the cardia and esophagus. nih.gov
Oral Mucosa: A sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed to analyze HPB-releasing DNA adducts in exfoliated oral mucosa cells, a non-invasive way to obtain DNA. umn.edunih.gov In one study, oral cells were collected from smokers and nonsmokers using a mouthwash rinse. nih.gov HPB-releasing adducts were detected in 20 of 28 smoker samples, with an average level of 12.0 pmol/mg DNA. nih.govnih.gov In contrast, adducts were found in only 3 of 15 nonsmoker samples, with a much lower average of 0.23 pmol/mg DNA. nih.govnih.gov When samples were collected from the same smokers via buccal brushing, the average adduct level was even higher, at 44.7 pmol/mg DNA. nih.gov
Hemoglobin (Hb) adducts offer a valuable, accessible biomarker for TSNA exposure and activation, reflecting an integrated dose over the lifespan of red blood cells (approximately 120 days). nih.govnih.gov Upon metabolic activation, NNK and NNN form adducts with hemoglobin that release HPB upon hydrolysis. nih.govresearchgate.net
In a study validating a method for multicenter use, HPB-Hb adduct levels were measured in smokers and never-smokers. researchgate.netnih.gov The levels were found to be significantly higher in the 18 smokers (26 ± 13 fmol HPB/g Hb) compared to the 52 never-smokers (20 ± 8 fmol HPB/g Hb). researchgate.net Research indicates that these adducts are likely carboxylic esters formed with aspartate, glutamate (B1630785), or a terminal carboxylate on the globin protein. nih.gov While useful, the difference in Hb adduct levels between smokers and non-smokers can sometimes be less than threefold, and some studies have noted limited success in their quantification. nih.govnih.gov
Serum albumin, the most abundant protein in blood plasma, also forms adducts with the reactive metabolites of NNK and NNN. nih.govacs.org Analysis of HPB released from albumin adducts has emerged as a promising biomarker. nih.gov
A key study directly compared HPB levels from albumin (Alb-HPB) and hemoglobin (Hb-HPB) in the same group of 21 smokers. nih.gov The results showed that the amount of HPB from albumin adducts was substantially higher and more robustly correlated with tobacco exposure. nih.gov
The average level of HPB from albumin in smokers was 1.82 ± 0.19 pg/mg Alb. nih.gov This was 36 times higher than the level in nonsmokers (0.05 ± 0.01 pg/mg Alb). nih.gov
In the same smokers, the HPB level from albumin was 16.5 times greater than that from hemoglobin (0.12 ± 0.02 pg/mg Hb). nih.gov
Crucially, the level of HPB from albumin showed a positive linear correlation (R²=0.6170) with urinary total nicotine (B1678760) equivalent (TNE), a measure of total tobacco exposure. nih.gov In contrast, the correlation between HPB from hemoglobin and TNE was not significant (R²=0.0719). nih.gov
These findings suggest that HPB from albumin adducts may be a more sensitive and practical surrogate biomarker for monitoring both exposure to and bioactivation of carcinogenic nitrosamines than hemoglobin adducts. nih.gov
While the primary focus of biomarker development around HPB is its release from DNA and protein adducts, the analysis of urinary metabolites of TSNAs provides crucial context for exposure assessment. nih.govacs.org The main urinary metabolites of NNK are 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL) and its glucuronide conjugates. nih.govnih.gov These metabolites are well-established biomarkers of TSNA uptake and have been extensively used to document exposure in smokers and non-smokers exposed to secondhand smoke. nih.govacs.orgnih.gov
In studies assessing albumin adducts, urinary total nicotine equivalent (TNE) was used to confirm the smoking status of participants. nih.gov The average TNE value in smokers was found to be 92 times the level in nonsmokers, corroborating their exposure status. nih.gov Another metabolite, 4-hydroxy-4-(3-pyridyl)-butyric acid (HA), is formed alongside DNA methylation, and the ratio of HA to total NNAL in urine has been proposed as an "activation index" for NNK. nih.gov
Comparative Studies on Adduct Levels in Defined Research Cohorts (e.g., Smoking Status, Disease States)
Comparative studies across different groups are essential for validating biomarkers and understanding cancer risk. The quantification of HPB-releasing adducts has consistently shown significant differences between smokers and non-smokers, highlighting their direct link to tobacco exposure.
| Biomarker (Adduct Type) | Biological Matrix | Smoker Level | Nonsmoker Level | Fold Difference (Smoker/Nonsmoker) | Source |
|---|---|---|---|---|---|
| DNA Adducts | Peripheral Lung | 11 fmol/mg DNA | 0.9 fmol/mg DNA | ~12.2 | nih.gov |
| DNA Adducts | Tracheobronchus | 16 fmol/mg DNA | 0.9 fmol/mg DNA | ~17.8 | nih.gov |
| DNA Adducts | Oral Mucosa (Mouthwash) | 12.0 pmol/mg DNA | 0.23 pmol/mg DNA | ~52.2 | nih.gov |
| Hemoglobin Adducts | Blood (Globin) | 26 fmol/g Hb | 20 fmol/g Hb | 1.3 | researchgate.net |
| Albumin Adducts | Plasma (Albumin) | 1.82 pg/mg Alb | 0.05 pg/mg Alb | 36.4 | nih.gov |
Studies have also explored the link between adduct levels and disease status. In one study, DNA adduct levels in the lung tissue of smoking lung cancer patients were found to be more than fourfold higher than in the lungs of tumor-free smokers from a different cohort. nih.gov Another study investigating urothelial carcinoma patients found that urinary levels of TSNA metabolites and a methylated DNA adduct (N7-methylguanine) were positively correlated with smoking. nih.gov Furthermore, a metabolic activation index (urinary HA/total NNAL) correlated positively with the levels of the carcinogenic DNA adduct, suggesting that individual differences in metabolism can modulate cancer risk. nih.gov These comparative data underscore the value of HPB-releasing adducts as biomarkers that not only indicate exposure but also reflect individual metabolic processes relevant to carcinogenesis.
Correlation Analyses between Different Biomarkers of Exposure and Metabolic Activation
In the field of tobacco exposure and cancer risk assessment, researchers rely on various biomarkers to understand the uptake and metabolic processing of harmful compounds. 4-Hydroxy-1-(3-pyridyl)-1-butanone (HPB) is a key biomarker because its presence, arising from the hydrolysis of DNA and protein adducts, indicates that carcinogenic TSNAs have not only been absorbed but also metabolically activated into compounds that can damage cellular macromolecules. nih.gov The quantification of HPB, which relies on the use of this compound as an internal standard, is often correlated with other biomarkers to build a comprehensive picture of exposure and risk.
Key biomarkers frequently analyzed alongside HPB include:
4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL): A major metabolite of NNK, NNAL is a validated biomarker of NNK exposure and is associated with lung cancer risk. nih.gov Its presence in urine reflects the extent of exposure to this potent carcinogen. nih.gov
Studies have demonstrated important correlations between these biomarkers. For instance, research on smokers has shown a significant positive correlation between the levels of HPB released from albumin adducts in plasma and the levels of urinary TNE. nih.gov This finding suggests that as tobacco exposure increases, so does the level of metabolically activated carcinogens that form adducts with proteins. In one study, the amount of HPB from albumin adducts in smokers averaged 1.82 ± 0.19 pg/mg Alb, which was 36 times the value in non-smokers (0.05 ± 0.01 pg/mg Alb), and this level correlated positively with urinary TNE (R²=0.6170). nih.gov
Similarly, urinary total NNAL levels are highly correlated with TNE, confirming NNAL as a reliable measure of NNK uptake. nih.gov By analyzing these biomarkers together, researchers can distinguish between the level of exposure (indicated by TNE and NNAL) and the extent of carcinogenic metabolic activation (indicated by HPB). This multi-biomarker approach is crucial for identifying individuals with higher metabolic activation rates who may be at a greater risk for developing cancer. nih.gov
Table 1: Correlation of Tobacco Exposure Biomarkers
| Biomarker | What It Measures | Correlation Findings | Reference |
|---|---|---|---|
| HPB (from Albumin Adducts) | Metabolic activation of NNK and NNN | Positively correlates with Total Nicotine Equivalents (TNE) (R²=0.6170). | nih.gov |
| NNAL | Exposure to the carcinogen NNK | Highly correlated with TNE (R = 0.70). | nih.gov |
| TNE | Overall tobacco exposure | Serves as a baseline measure of exposure dose. | nih.gov |
Integration of this compound in Early Developmental Metabolomics Studies (e.g., Zebrafish Embryo Models)
Metabolomics, the large-scale study of small molecules within a biological system, is a powerful tool for understanding the biochemical effects of toxicant exposure. isotope.com In this context, stable isotope-labeled internal standards like this compound are indispensable for achieving accurate and precise quantification of target metabolites via techniques like liquid chromatography-mass spectrometry (LC-MS). thermofisher.com By adding a known quantity of the deuterated standard to a sample, researchers can correct for variations in sample preparation and instrument response, ensuring data reliability. clearsynth.com
The zebrafish (Danio rerio) embryo has emerged as a valuable model for studying the effects of chemical exposure during early vertebrate development, due to its genetic similarity to humans, rapid development, and optical transparency. nih.govmdpi.com Recent studies have utilized zebrafish embryos to investigate the developmental toxicity of the tobacco carcinogen NNK. biorxiv.orgresearchgate.net
In these studies, zebrafish embryos were exposed to NNK, and subsequent untargeted metabolomics analyses were performed to identify metabolic disruptions. nih.govurv.cat The research revealed that zebrafish embryos actively metabolize NNK, leading to the formation of known metabolites such as 4-Hydroxy-4-(3-pyridyl)-butyric acid (HPBA) and 4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanol (NNAL-N-oxide). biorxiv.orgresearchgate.net The formation of these metabolites indicates that key toxic pathways, including CYP450-mediated α-hydroxylation and detoxification, are active in the embryos. biorxiv.orgresearchgate.net Furthermore, the exposure resulted in significant disruptions to purine (B94841) and pyrimidine (B1678525) metabolism and the activation of the base excision repair pathway, signaling the occurrence of DNA damage. biorxiv.orgresearchgate.net
While these specific studies focused on untargeted metabolomics to identify a broad range of metabolic changes, a targeted quantitative analysis to measure the precise levels of HPB—the direct product of genotoxic adducts—would necessitate the use of this compound as an internal standard. Such an approach allows for the precise measurement of the dose-dependent formation of this key biomarker, directly linking exposure to the activation of carcinogenic pathways even at early developmental stages.
Table 2: Findings from NNK Exposure in Zebrafish Embryo Metabolomics
| Finding | Implication | Reference |
|---|---|---|
| Detection of NNK metabolites (HPBA, NNAL-N-oxide) | Confirms that zebrafish embryos possess the metabolic pathways (e.g., CYP450-mediated) to process NNK. | nih.govbiorxiv.orgresearchgate.net |
| Disruption of purine and pyrimidine metabolism | Suggests interference with fundamental processes of DNA synthesis and cellular energy. | biorxiv.orgresearchgate.net |
| Activation of the base excision repair pathway | Provides evidence of a cellular response to DNA damage induced by NNK metabolites. | biorxiv.orgresearchgate.net |
Investigation of Genotoxic Activation Pathways
The carcinogenicity of tobacco-specific nitrosamines like NNK is driven by their metabolic activation into reactive intermediates that can bind to DNA, forming DNA adducts. nih.govmdpi.com This process is a critical step in the initiation of cancer. The measurement of these adducts, or their repair products, provides a direct window into the genotoxic effects of tobacco exposure.
The primary genotoxic activation pathway for NNK and NNN is α-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes. nih.govnih.gov This creates unstable intermediates that generate a highly electrophilic pyridyloxobutyl (POB) diazonium ion, which readily reacts with nucleophilic sites on DNA bases. nih.gov The resulting POB-DNA adducts are bulky lesions that can disrupt DNA replication and transcription, leading to mutations if not repaired. nih.gov
These POB-DNA adducts are unstable and can be released from DNA through hydrolysis, yielding HPB. nih.govresearchgate.net Therefore, the amount of HPB that can be measured in a biological sample after hydrolysis is a direct reflection of the amount of POB-DNA adducts formed. nih.gov This makes HPB a crucial biomarker for quantifying the "biologically effective dose" of tobacco carcinogens—that is, the amount that has reacted with cellular macromolecules to cause genotoxic damage. nih.gov
The use of this compound is fundamental to these investigations. In the laboratory, DNA is extracted from tissues (e.g., lung tissue from smokers) and subjected to hydrolysis to release the HPB from any adducts present. nih.gov A precise amount of this compound is added to the sample as an internal standard before analysis by gas chromatography-mass spectrometry (GC-MS) or LC-MS. nih.govnih.gov This ensures that the final calculated quantity of HPB is accurate, allowing for reliable comparisons of genotoxic damage between individuals and study groups. nih.gov
Table 3: Pathway of Genotoxic Activation Leading to HPB Release
| Step | Description | Key Molecules Involved | Reference |
|---|---|---|---|
| 1. Exposure | Exposure to tobacco products containing nitrosamines. | NNK, NNN | nih.gov |
| 2. Metabolic Activation | Cytochrome P450 enzymes catalyze α-hydroxylation of the nitrosamines. | Cytochrome P450, Pyridyloxobutyl (POB) diazonium ion | nih.govnih.gov |
| 3. Adduct Formation | The reactive diazonium ion binds to DNA, forming bulky adducts. | POB-DNA adducts | nih.govresearchgate.net |
| 4. Hydrolysis & Release | Adducts are chemically unstable and release HPB upon hydrolysis. | HPB | nih.govnih.gov |
| 5. Quantification | HPB is quantified using mass spectrometry with an internal standard. | This compound | nih.govnih.gov |
Future Directions and Emerging Research Avenues
Development of Next-Generation Analytical Platforms for Enhanced Resolution and Sensitivity
The evolution of analytical instrumentation is a primary driver for the enhanced application of deuterated standards like D4-HPB. Future research will likely focus on the adoption and refinement of cutting-edge analytical platforms to achieve unprecedented levels of resolution and sensitivity in the detection of HPB.
High-throughput mass spectrometry metabolomics analytical platforms are continuously being developed to more efficiently identify and quantify metabolites from complex biological samples. nih.gov The integration of D4-HPB with advanced mass spectrometry (MS) techniques, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), is set to redefine the limits of detection and quantification. mdpi.com These technologies offer the ability to analyze complex biological matrices with high specificity and sensitivity, which is crucial for identifying disease biomarkers and for therapeutic drug monitoring. mdpi.com
Innovations in liquid chromatography (LC) systems, particularly the move towards ultra-high-performance liquid chromatography (UHPLC) and two-dimensional liquid chromatography (2D-LC), will provide superior separation of HPB from interfering matrix components. nih.govnih.gov This enhanced separation, coupled with the precise mass distinction afforded by D4-HPB, will minimize ion suppression and improve the accuracy of quantification, especially at very low concentrations. lcms.cz The development of analytical methods that are both robust and reproducible is essential, and the use of deuterated analogs as internal standards helps to mitigate issues related to quantitative accuracy in differing complex matrices. lcms.cz
| Analytical Platform | Advantage for D4-HPB/HPB Analysis | Future Direction |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling confident identification of HPB and differentiation from isobaric interferences. | Integration with faster scanning technologies to accommodate high-throughput screening. |
| Tandem Mass Spectrometry (MS/MS) | Offers high selectivity and sensitivity through specific fragmentation patterns (Multiple Reaction Monitoring - MRM). | Development of more sensitive MRM transitions for HPB, enabled by a deeper understanding of its fragmentation pathways. |
| Ultra-High-Performance Liquid Chromatography (UHPLC) | Delivers faster analysis times and sharper peaks, leading to better resolution and sensitivity. | Miniaturization of UHPLC systems for reduced solvent consumption and integration with micro-sampling techniques. |
| Two-Dimensional Liquid Chromatography (2D-LC) | Provides significantly increased peak capacity for resolving HPB from complex biological matrices. | Automation of 2D-LC workflows for routine analysis in large-scale epidemiological studies. |
Advanced Computational Modeling for Predicting Metabolic Fate and Adduct Formation Under Varied Conditions
Computational, or in silico, models are becoming increasingly powerful in predicting the metabolic fate of xenobiotics like the parent compounds of HPB. nih.govfrontiersin.org Future research will leverage these models to gain a more nuanced understanding of how NNK and NNN are metabolized to HPB under diverse physiological and pathological conditions. The use of D4-HPB in these studies will be crucial for validating the predictions of these computational models.
In silico tools can simulate various metabolic scenarios, such as genetic polymorphisms in metabolizing enzymes (e.g., cytochrome P450s), the presence of co-exposures that may inhibit or induce these enzymes, and the influence of disease states on metabolic pathways. acs.org By comparing the predicted levels of HPB from these models with the actual concentrations measured using D4-HPB as an internal standard, researchers can refine and improve the predictive accuracy of these computational tools. acs.org
Furthermore, advanced modeling can help predict the formation of DNA adducts resulting from the metabolic activation of NNK and NNN. acs.org These models can identify potential sites of adduction on the DNA molecule and estimate the likelihood of their formation. Experimental quantification of HPB-releasing DNA adducts, facilitated by the use of D4-HPB during analysis, can then be used to validate and parameterize these models, leading to a more comprehensive understanding of the mechanisms of chemical carcinogenesis.
Integration of 4-Hydroxy-1-(3-pyridyl)-1-butanone-4,4-d2 in Multi-Omics Research for Comprehensive Pathway Delineation
The era of "omics" has revolutionized our understanding of biological systems. The integration of data from genomics, transcriptomics, proteomics, and metabolomics—collectively known as multi-omics—provides a holistic view of cellular processes. Stable isotope labeling is a transformative tool in these integrated studies. creative-proteomics.com D4-HPB, in its role as a stable isotope-labeled standard, is perfectly positioned to be a key component in multi-omics investigations aimed at delineating the pathways affected by tobacco-specific nitrosamines.
In a multi-omics approach, genetic variations (genomics) that influence the expression of metabolizing enzymes (transcriptomics and proteomics) can be correlated with the levels of HPB (metabolomics) measured in a population. nih.gov This can help to identify individuals who are genetically predisposed to higher levels of metabolic activation of tobacco carcinogens, and thus may be at a greater risk of developing cancer. The use of D4-HPB ensures the accuracy of the metabolomic data, which is the cornerstone of these correlational studies. clearsynth.com
Moreover, stable isotope tracers can be used to map metabolic fluxes and discover novel metabolic pathways. nih.gov While D4-HPB is primarily used as an internal standard, its successful application underscores the power of stable isotopes in metabolomics. Future studies could employ other isotopically labeled precursors to trace the entire metabolic network influenced by NNK and NNN exposure, with D4-HPB serving as a critical anchor point for quantifying a key downstream metabolite.
Exploration of New Methodologies for in situ Adduct Detection and Quantification
A significant challenge in toxicology is the direct detection and quantification of DNA adducts within their native cellular and tissue environments (in situ). Current methods often require the isolation and hydrolysis of DNA, which results in the loss of spatial information. preprints.org Future research is geared towards developing novel methodologies that can overcome this limitation, and D4-HPB could play a role in the validation of such techniques.
Mass spectrometry imaging (MSI) is an emerging technology that allows for the visualization of the spatial distribution of molecules in tissue sections. mdpi.com The development of MSI methods with sufficient sensitivity and specificity to detect HPB-releasing DNA adducts directly in tissue would be a major advancement. In this context, D4-HPB could be used to develop and optimize the ionization and detection parameters for HPB in the complex environment of a tissue section.
Another promising avenue is the development of highly specific molecular probes or aptamers that can recognize and bind to HPB-releasing DNA adducts in situ. nih.gov These probes could be labeled with fluorescent tags or other reporters to allow for their visualization using advanced microscopy techniques. While not a direct application of D4-HPB, the knowledge gained from its use in traditional quantitative methods can inform the design and validation of these novel in situ detection tools.
| Methodology | Potential Application | Role of D4-HPB |
| Mass Spectrometry Imaging (MSI) | Visualization of HPB-releasing adduct distribution in tissues. | Method development and optimization for HPB detection. |
| Aptamer-Based Probes | In situ detection of HPB-releasing adducts with high specificity. | Indirect role in validating the quantitative capabilities of new probes. |
| Advanced Microscopy Techniques | High-resolution imaging of adduct localization within cells and tissues. | Foundational quantitative data to correlate with imaging results. |
Refinement of Biomarker Panels for Precision Research in Chemical Biology
The concept of a single biomarker is evolving towards the use of biomarker panels, which incorporate multiple biological markers to provide a more robust and accurate assessment of a particular biological state or disease risk. nih.gov D4-HPB will be instrumental in the development and refinement of such biomarker panels for research in chemical biology and toxicology.
By ensuring the accurate quantification of HPB, D4-HPB allows for the reliable inclusion of this key metabolite in multi-analyte panels. These panels could include other metabolites of tobacco-specific nitrosamines, markers of oxidative stress, and proteins or genes whose expression is altered by tobacco smoke exposure. sepscience.com The integration of multiple, accurately measured biomarkers can significantly improve the statistical power of studies aimed at identifying individuals at high risk or for monitoring the efficacy of interventions.
The development of these biomarker panels will be heavily reliant on advances in bioinformatics and machine learning to analyze the complex datasets generated. nih.gov The high-quality quantitative data for HPB, made possible by the use of D4-HPB, will be a critical input for these analytical pipelines, ultimately leading to more precise and personalized risk assessment in the future.
Q & A
Q. What are the standard synthetic routes for 4-Hydroxy-1-(3-pyridyl)-1-butanone-4,4-d2, and how can reaction conditions be optimized for deuterium incorporation?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For deuterium incorporation, deuterated reagents (e.g., D₂O, CD₃OD) or catalytic deuteration methods (e.g., using Pd/C under D₂ atmosphere) are employed. Optimization includes adjusting reaction temperature (e.g., 60–80°C for improved deuteration efficiency), solvent polarity (e.g., DMF for polar intermediates), and reaction time (monitored via TLC or LC-MS). Isotopic purity is validated using mass spectrometry (MS) and ²H NMR .
Q. What spectroscopic techniques are most effective for confirming the structure and isotopic purity of this compound?
- Methodological Answer :
- ¹H/²H NMR : Identifies deuterium substitution at the 4,4 positions (absence of ¹H signals at δ4.0–4.5 ppm; deuterium splitting patterns).
- FT-IR : Confirms carbonyl (C=O) stretching (~1,700 cm⁻¹) and hydroxyl (O-H/D) bands (~3,300 cm⁻¹ broad for OH; sharper for OD).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 198.1234 for C₁₀H₁₁D₂NO₂).
- Isotopic Ratio Analysis : Quantifies D/H ratios using isotope-ratio mass spectrometry (IRMS) .
Q. What safety protocols and handling precautions are critical when working with deuterated pyridyl ketones in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of volatile reagents.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent isotopic exchange with atmospheric moisture.
- Waste Disposal : Follow guidelines for deuterated organic waste (e.g., separate collection for incineration) .
Advanced Research Questions
Q. How do deuterium isotope effects influence the chemical reactivity and stability of this compound compared to its non-deuterated analog?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Deuteration at the 4,4 positions reduces reaction rates in processes involving C-H/D bond cleavage (e.g., oxidation or enzymatic metabolism). For example, kₕ/k_d values >1 indicate slower deuterated compound degradation.
- Thermodynamic Stability : Enhanced stability due to stronger C-D bonds (bond dissociation energy ~7 kJ/mol higher than C-H).
- Experimental Validation : Compare half-lives in accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) using HPLC .
Q. What strategies can resolve discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts, reaction kinetics) for deuterated ketones?
- Methodological Answer :
- Multivariate Calibration : Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts, then refine models using experimental data.
- Error Analysis : Identify outliers in reaction kinetics by comparing Arrhenius plots (experimental vs. computed activation energies).
- Hybrid Methods : Combine QSPR (Quantitative Structure-Property Relationship) models with experimental validation to improve predictive accuracy .
Q. In metabolic tracing studies, how can the deuterium labeling in this compound be validated against potential isotopic exchange or degradation?
- Methodological Answer :
- Isotopic Dilution Assays : Spike samples with ¹³C-labeled internal standards to distinguish between natural abundance and intentional labeling.
- LC-MS/MS Monitoring : Track deuterium loss via fragmentation patterns (e.g., m/z transitions specific to deuterated fragments).
- Control Experiments : Incubate the compound in biologically inert matrices (e.g., pH 7.4 buffer) to assess non-enzymatic exchange .
Q. What experimental controls are essential when assessing the role of this compound in enzyme inhibition assays to isolate isotopic effects from other variables?
- Methodological Answer :
- Non-Deuterated Controls : Compare inhibition kinetics (e.g., IC₅₀) with the non-deuterated analog.
- Blank Reactions : Include assays without the enzyme to rule out non-specific binding.
- Isotopic Purity Verification : Pre-screen compounds using ²H NMR to ensure >98% deuterium incorporation.
- Statistical Design : Use ANOVA to differentiate isotopic effects from batch-to-batch variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
